molecular formula C24H27N7O5S B6176049 4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide CAS No. 2377001-62-0

4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide

Cat. No. B6176049
CAS RN: 2377001-62-0
M. Wt: 525.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide is a useful research compound. Its molecular formula is C24H27N7O5S and its molecular weight is 525.6. The purity is usually 95.
BenchChem offers high-quality 4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(6-cyclopropanesulfonamidopyrazin-2-yl)oxane-4-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]amine, which is synthesized from 6-ethoxypyrazin-2-amine and 5-bromo-2-chloropyridine. The two intermediates are then coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "6-cyclopropanesulfonamidopyrazine-2-carboxylic acid", "Ethyl chloroformate", "Triethylamine", "4-dimethylaminopyridine", "Sodium hydroxide", "6-ethoxypyrazin-2-amine", "5-bromo-2-chloropyridine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "Diisopropylethylamine", "Oxalyl chloride", "N,N-dimethylformamide", "Methanol", "Dichloromethane", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of 4-(6-cyclopropanesulfonamidopyrazin-2-yl)oxane-4-carboxylic acid:", "Step 1: React 6-cyclopropanesulfonamidopyrazine-2-carboxylic acid with oxalyl chloride in dichloromethane to form the corresponding acid chloride.", "Step 2: Add triethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 3: Add methanol to the reaction mixture to quench the reaction and precipitate the product.", "Step 4: Filter the product and wash it with methanol to obtain the desired intermediate.", "Synthesis of N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]amine:", "Step 1: React 6-ethoxypyrazin-2-amine with 5-bromo-2-chloropyridine in acetonitrile to form the corresponding amine.", "Step 2: Add diisopropylethylamine to the reaction mixture to neutralize the hydrogen bromide generated during the reaction.", "Step 3: Purify the product by column chromatography to obtain the desired intermediate.", "Coupling of the two intermediates:", "Step 1: Dissolve N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]amine and 4-(6-cyclopropanesulfonamidopyrazin-2-yl)oxane-4-carboxylic acid in N,N-dimethylformamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to the reaction mixture to activate the carboxylic acid group of the acid intermediate.", "Step 3: Add 4-dimethylaminopyridine to the reaction mixture to catalyze the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 6: Purify the product by column chromatography to obtain the final compound." ] }

CAS RN

2377001-62-0

Product Name

4-(6-cyclopropanesulfonamidopyrazin-2-yl)-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide

Molecular Formula

C24H27N7O5S

Molecular Weight

525.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.